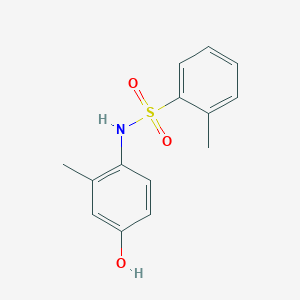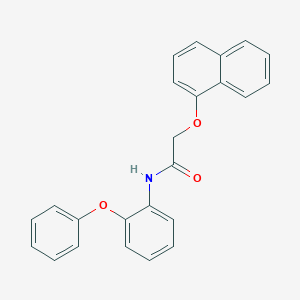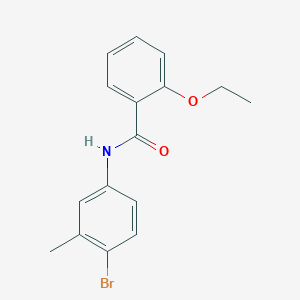
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide selectively inhibits COX-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide is also relatively stable and can be easily synthesized, making it a useful tool for researchers. However, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for the use of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in scientific research. One potential application is in the development of new treatments for cancer and other diseases. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells, and further research may reveal its potential as a therapeutic agent. Additionally, N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential of N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide in these areas.
Synthesis Methods
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzenesulfonyl chloride with 4-hydroxy-2-methylphenol in the presence of a base. The resulting intermediate is then reacted with N-methylmorpholine to form N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide.
Scientific Research Applications
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide has been used in preclinical studies to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory bowel disease.
properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-3-4-6-14(10)19(17,18)15-13-8-7-12(16)9-11(13)2/h3-9,15-16H,1-2H3 |
InChI Key |
HRXWOLSNNBWOMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![5-[(2-Methoxybenzoyl)oxy]-1-naphthyl 2-methoxybenzoate](/img/structure/B290639.png)

![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)




![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)